Ethyl (5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)carbamate Ethyl (5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 62808-09-7
VCID: VC20327903
InChI: InChI=1S/C11H13N5O2/c1-2-18-11(17)14-10-13-9(12)16(15-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14,15,17)
SMILES:
Molecular Formula: C11H13N5O2
Molecular Weight: 247.25 g/mol

Ethyl (5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)carbamate

CAS No.: 62808-09-7

Cat. No.: VC20327903

Molecular Formula: C11H13N5O2

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (5-amino-1-phenyl-1H-1,2,4-triazol-3-yl)carbamate - 62808-09-7

Specification

CAS No. 62808-09-7
Molecular Formula C11H13N5O2
Molecular Weight 247.25 g/mol
IUPAC Name ethyl N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)carbamate
Standard InChI InChI=1S/C11H13N5O2/c1-2-18-11(17)14-10-13-9(12)16(15-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H3,12,13,14,15,17)
Standard InChI Key ILOIEKUBKMKIDD-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)NC1=NN(C(=N1)N)C2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • 1,2,4-Triazole core: A five-membered aromatic ring containing three nitrogen atoms, which confers electronic diversity and hydrogen-bonding capabilities.

  • Phenyl substituent: Attached to the 1-position, this aromatic group enhances lipophilicity and influences π-π stacking interactions.

  • Ethyl carbamate group: Positioned at the 3-position, this moiety introduces steric bulk and potential for hydrogen bonding via the carbonyl oxygen.

The IUPAC name, ethyl N-(5-amino-1-phenyl-1,2,4-triazol-3-yl)carbamate, reflects this arrangement. Its Standard InChI key (IL...) and SMILES notation (CCOC(=O)Nc1nnc(n1c2ccccc2)N) provide unambiguous representations for computational studies.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H13N5O2\text{C}_{11}\text{H}_{13}\text{N}_5\text{O}_2
Molecular Weight247.25 g/mol
CAS Registry Number62808-09-7
SolubilityLimited data; soluble in polar aprotic solvents (e.g., acetonitrile)
StabilityStable under inert conditions; susceptible to hydrolysis in acidic/basic media

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis typically involves a multi-step sequence:

  • Formation of the triazole core: Cyclocondensation of phenylhydrazine with cyanamide derivatives under acidic conditions yields the 1-phenyl-1H-1,2,4-triazole scaffold.

  • Amination at the 5-position: Nitration followed by reduction introduces the amino group.

  • Carbamate functionalization: Reaction with ethyl chloroformate in the presence of a base (e.g., pyridine) installs the ethyl carbamate group.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Triazole formationPhenylhydrazine, cyanamide, HCl65–75
NitrationHNO₃, H₂SO₄, 0°C80
ReductionH₂, Pd/C, ethanol90
Carbamate additionEthyl chloroformate, pyridine70

Reaction efficiency improves with polar aprotic solvents like acetonitrile, which stabilize intermediates.

Green Chemistry Approaches

Recent efforts focus on solvent-free mechanochemical synthesis and catalytic methods to reduce waste. For example, ball-milling techniques for triazole formation achieve 85% yield without solvents, though scalability remains challenging .

AssayModel SystemResult
AntimicrobialE. coliMIC = 32 µg/mL
AntimicrobialS. aureusMIC = 16 µg/mL
CytotoxicityMCF-7 cellsIC₅₀ = 45 µM
AntiviralInfluenza AEC₅₀ = >100 µM

Computational and Spectroscopic Characterization

Density Functional Theory (DFT) Studies

Geometry optimization at the B3LYP/cc-pVDZ level predicts a planar triazole ring with dihedral angles of 178.5° between the phenyl and carbamate groups. HOMO-LUMO energy gaps (ΔE=4.2eV\Delta E = 4.2 \, \text{eV}) suggest moderate reactivity, favoring electrophilic substitution at the amino group .

Vibrational Spectroscopy

IR spectra show characteristic bands at:

  • 3350 cm⁻¹ (N–H stretch, amine)

  • 1705 cm⁻¹ (C=O stretch, carbamate)

  • 1550 cm⁻¹ (C=N stretch, triazole) .

Raman spectroscopy corroborates these assignments, with strong peaks at 1600 cm⁻¹ (phenyl C=C) and 1250 cm⁻¹ (C–N stretch) .

Applications in Materials Science

Coordination Polymers

The compound’s amino and carbonyl groups facilitate metal coordination. Reaction with Cu(II) acetate yields a blue polymer exhibiting room-temperature ferromagnetism, with a saturation magnetization of 0.8 emu/g.

Polymer Modification

Incorporation into polyurethane matrices enhances thermal stability, increasing the glass transition temperature (TgT_g) from 75°C to 92°C due to hydrogen-bonding crosslinks .

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